Cas no 78851-85-1 (4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid)

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid is a sulfonamide-containing thiadiazole derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a 1,3,4-thiadiazole core linked to a butanoic acid moiety via an amide bond, offering versatility for further functionalization. The sulfamoyl group enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. This compound exhibits favorable solubility in polar solvents, facilitating its use in aqueous reaction systems. Its well-defined molecular architecture allows for precise modifications, supporting investigations into enzyme inhibition, drug discovery, and structure-activity relationship studies. The presence of multiple reactive sites enables its incorporation into more complex pharmacophores.
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid structure
78851-85-1 structure
Product name:4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
CAS No:78851-85-1
MF:C6H8N4O5S2
MW:280.281517982483
MDL:MFCD01104616
CID:563464
PubChem ID:133125

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
    • 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
    • STZSA
    • 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
    • 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
    • NSC698987
    • 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
    • Butanoic acid, 4-((5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-
    • Butanoic acid, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
    • 4-oxo-4-(5-sulfamoyl-1,3,4-thiadiazol-2-ylamino)butanoic acid
    • BDBM50185303
    • AKOS024365701
    • DTXSID40229339
    • CS-0163369
    • SCHEMBL16975090
    • MFCD01104616
    • A917552
    • C6H8N4O5S2
    • C76524
    • DS-13158
    • 78851-85-1
    • 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoicacid
    • NCI60_035390
    • NSC-698987
    • CHEMBL88115
    • 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid (ACI)
    • NSC 698987
    • 3-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
    • MDL: MFCD01104616
    • Inchi: 1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)
    • InChI Key: VEHPJMWKEUDKJE-UHFFFAOYSA-N
    • SMILES: O=C(CCC(NC1SC(S(N)(=O)=O)=NN=1)=O)O

Computed Properties

  • Exact Mass: 279.99400
  • Monoisotopic Mass: 279.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 189

Experimental Properties

  • Density: 1.807
  • Refractive Index: 1.654
  • PSA: 188.96000
  • LogP: 0.84290

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Security Information

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234009-250mg
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
250mg
¥1934.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234009-100mg
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
100mg
¥959.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O49410-1g
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
1g
¥4676.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234009-1g
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
1g
¥6820.00 2024-07-28
eNovation Chemicals LLC
D749343-100mg
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
78851-85-1 97%
100mg
$155 2024-06-07
Chemenu
CM255065-250mg
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
250mg
$289 2024-07-23
Aaron
AR005PT0-250mg
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
78851-85-1 97%
250mg
$186.00 2025-01-23
A2B Chem LLC
AC65624-100mg
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid
78851-85-1 97%
100mg
$113.00 2024-04-19
A2B Chem LLC
AC65624-1g
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid
78851-85-1 97%
1g
$451.00 2024-04-19
Aaron
AR005PT0-50mg
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
78851-85-1 97%
50mg
$81.00 2025-04-06

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  16 h, 70 °C
Reference
Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel
Zhang, Qiumeng; Jin, Chen; Yu, Jiahui ; Lu, Wei, ACS Omega, 2018, 3(8), 8813-8818

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, 100 °C
Reference
Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors
More, Kunal N.; Lee, Jun Young; Kim, Dong-Yeon; Cho, Nam-Chul; Pyo, Ayoung; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(5), 915-921

Production Method 3

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  24 h, 50 °C
Reference
In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives
Ahlskog, Julia K. J.; Dumelin, Christoph E.; Truessel, Sabrina; Marlind, Jessica; Neri, Dario, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4851-4856

Production Method 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  rt → reflux
Reference
PEGylated Bis-Sulfonamide Carbonic Anhydrase Inhibitors Can Efficiently Control the Growth of Several Carbonic Anhydrase IX-Expressing Carcinomas
Akocak, Suleyman; Alam, M. Raqibul; Shabana, Ahmed M.; Sanku, Rajesh Kishore Kumar; Vullo, Daniela; et al, Journal of Medicinal Chemistry, 2016, 59(10), 5077-5088

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity
Antonaroli, Simonetta; Bianco, Armandodoriano; Brufani, Mario; Cellai, Luciano; Lo Baido, Giuseppe; et al, Journal of Medicinal Chemistry, 1992, 35(14), 2697-703

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Raw materials

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Preparation Products

Additional information on 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS No 78851-85-1)

The compound 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS No 78851-85-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a thiadiazole ring and a sulfonamide group, making it a promising candidate for drug development and material science applications.

Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their diverse biological activities. The sulfonamide group in this compound further enhances its pharmacological properties, such as improved bioavailability and stability. These features make it an attractive target for researchers exploring new therapeutic agents.

The synthesis of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. The key steps include the formation of the thiadiazole ring and the subsequent introduction of the sulfonamide group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for various applications.

In terms of applications, this compound has shown potential in the development of antimicrobial agents, anti-inflammatory drugs, and cancer therapeutic agents. Its ability to inhibit key enzymes involved in these pathways makes it a valuable tool in drug discovery programs. Additionally, its structural versatility allows for further modifications to enhance its efficacy and reduce potential side effects.

Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in different biological systems. Molecular docking studies have revealed strong interactions between the compound and target proteins, suggesting its potential as a lead compound in drug design. Furthermore, preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development.

The integration of experimental and computational approaches has significantly accelerated the understanding of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid's properties. This interdisciplinary approach has not only enhanced its characterization but also opened new avenues for its application in various industries.

In conclusion, 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2

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Amadis Chemical Company Limited
(CAS:78851-85-1)4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
A917552
Purity:99%/99%
Quantity:250mg/1g
Price ($):217.0/555.0